molecular formula C13H19O4PS B12525661 Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester CAS No. 651727-30-9

Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester

Cat. No.: B12525661
CAS No.: 651727-30-9
M. Wt: 302.33 g/mol
InChI Key: NWYMXFYHIVSIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a diethoxyphosphinothioyl group, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester typically involves the esterification of propanoic acid derivatives with phenol in the presence of a diethoxyphosphinothioyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism by which propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The diethoxyphosphinothioyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The phenyl ester group can also play a role in modulating the compound’s properties and biological activity .

Comparison with Similar Compounds

Properties

CAS No.

651727-30-9

Molecular Formula

C13H19O4PS

Molecular Weight

302.33 g/mol

IUPAC Name

phenyl 3-diethoxyphosphinothioylpropanoate

InChI

InChI=1S/C13H19O4PS/c1-3-15-18(19,16-4-2)11-10-13(14)17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

NWYMXFYHIVSIEJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CCC(=O)OC1=CC=CC=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.